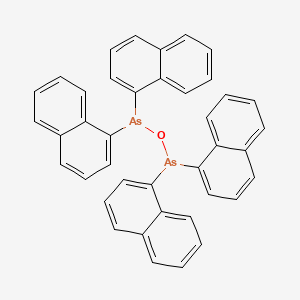
Tetranaphthalen-1-yldiarsoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranaphthalen-1-yldiarsoxane is a complex organic compound characterized by the presence of naphthalene rings and arsenic atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Tetranaphthalen-1-yldiarsoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthalene derivatives, while reduction could produce reduced arsenic-containing compounds .
Wissenschaftliche Forschungsanwendungen
Tetranaphthalen-1-yldiarsoxane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Wirkmechanismus
The mechanism of action of Tetranaphthalen-1-yldiarsoxane involves its interaction with molecular targets, potentially including enzymes and other proteins. The exact pathways and molecular targets are not well-defined, but the compound’s unique structure suggests it may interact with biological systems in specific ways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tetranaphthalen-1-yldiarsoxane include other naphthalene derivatives and arsenic-containing organic compounds. Examples include:
- Naphthalen-1-yl-selenyl derivatives
- Arsenic-containing heterocycles
Uniqueness
This compound is unique due to its combination of naphthalene rings and arsenic atoms, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized research applications .
Eigenschaften
CAS-Nummer |
5447-29-0 |
|---|---|
Molekularformel |
C40H28As2O |
Molekulargewicht |
674.5 g/mol |
IUPAC-Name |
dinaphthalen-1-ylarsanyloxy(dinaphthalen-1-yl)arsane |
InChI |
InChI=1S/C40H28As2O/c1-5-21-33-29(13-1)17-9-25-37(33)41(38-26-10-18-30-14-2-6-22-34(30)38)43-42(39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40/h1-28H |
InChI-Schlüssel |
MMJZRKLPGNDNLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)O[As](C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



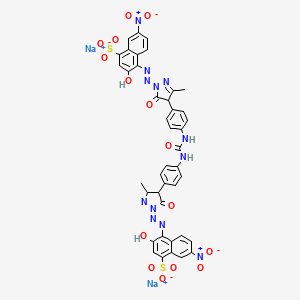
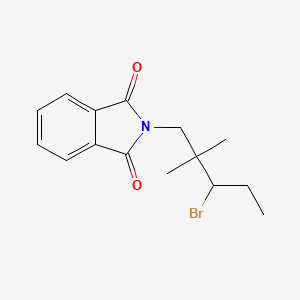

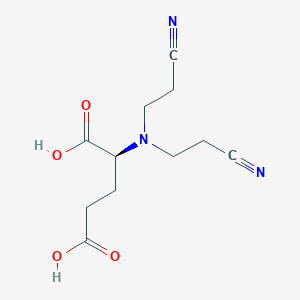

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)


![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
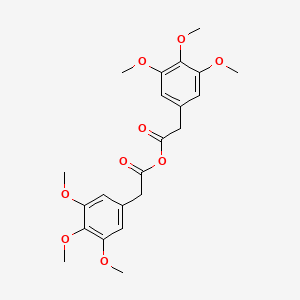
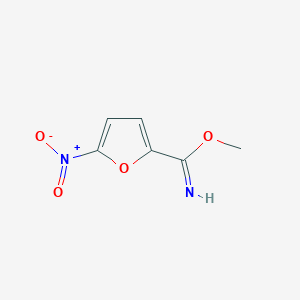
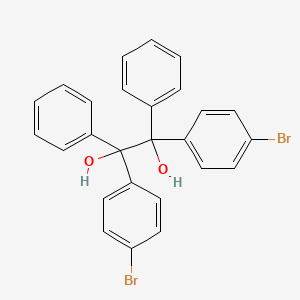
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
